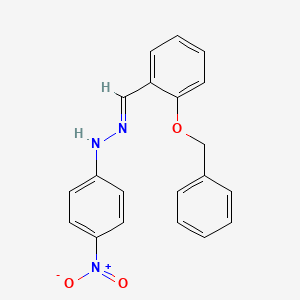
2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone
Übersicht
Beschreibung
2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone, also known as BBH, is a chemical compound that has been widely used in scientific research. BBH is a hydrazone derivative of benzaldehyde, and it has been found to have various applications in the field of chemistry and biology.
Wissenschaftliche Forschungsanwendungen
2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone has been used in various scientific research applications such as:
1. As a fluorescent probe: 2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone has been found to exhibit fluorescence properties, and it has been used as a fluorescent probe for the detection of metal ions such as Cu2+ and Fe3+.
2. As a ligand: 2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone has been used as a ligand for the synthesis of metal complexes, which have been found to have potential applications in catalysis and material science.
3. As a potential anti-cancer agent: 2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone has been found to have cytotoxic effects on cancer cells, and it has been proposed as a potential anti-cancer agent.
Wirkmechanismus
The mechanism of action of 2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. 2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone has been found to induce cell cycle arrest and inhibit the proliferation of cancer cells by targeting various signaling pathways.
Biochemical and Physiological Effects:
2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone has been found to have various biochemical and physiological effects such as:
1. Induction of apoptosis: 2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone has been found to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways.
2. Inhibition of cell proliferation: 2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone has been found to inhibit the proliferation of cancer cells by targeting various signaling pathways involved in cell cycle regulation.
3. Generation of ROS: 2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone has been found to generate ROS, which can lead to oxidative stress and cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone in lab experiments include its easy synthesis, low cost, and versatility in various applications. However, 2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone has some limitations such as its low solubility in water, which can affect its bioavailability and toxicity. Further studies are needed to optimize the formulation and delivery of 2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone for its potential use as an anti-cancer agent.
Zukünftige Richtungen
There are several future directions for research on 2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone such as:
1. Optimization of the synthesis method: Further studies are needed to optimize the synthesis method of 2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone to improve its yield and purity.
2. Mechanistic studies: Further studies are needed to elucidate the mechanism of action of 2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone and its potential targets in cancer cells.
3. Formulation and delivery: Further studies are needed to optimize the formulation and delivery of 2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone for its potential use as an anti-cancer agent.
4. In vivo studies: Further studies are needed to evaluate the efficacy and toxicity of 2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone in vivo using animal models.
Conclusion:
In conclusion, 2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone is a versatile chemical compound that has been widely used in scientific research. Its easy synthesis, low cost, and versatility in various applications make it a promising candidate for further research. Further studies are needed to optimize the formulation and delivery of 2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone for its potential use as an anti-cancer agent.
Eigenschaften
IUPAC Name |
4-nitro-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-23(25)19-12-10-18(11-13-19)22-21-14-17-8-4-5-9-20(17)26-15-16-6-2-1-3-7-16/h1-14,22H,15H2/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPSFJNGPLNVJT-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Benzyloxy)benzylidene]-2-(4-nitrophenyl)hydrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



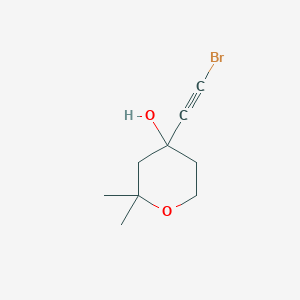

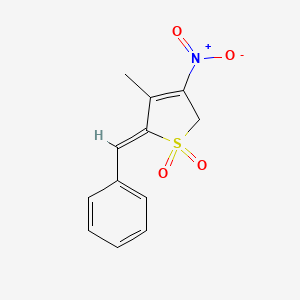
![2-[(2-ethoxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B3840850.png)
![2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)acrylonitrile](/img/structure/B3840864.png)


![1-[5-(3-methylphenoxy)pentyl]-1H-imidazole](/img/structure/B3840887.png)
![5-bromo-1H-indole-2,3-dione 3-[(2,4-dimethylphenyl)hydrazone]](/img/structure/B3840893.png)

![1-(4-chlorobenzyl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinamine](/img/structure/B3840904.png)
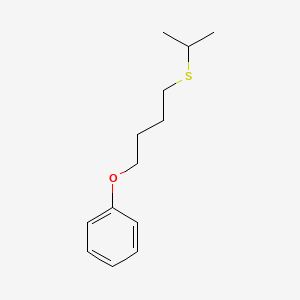
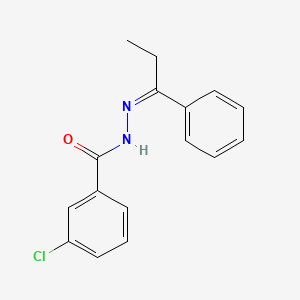
![6-[2-(3,5-dibromo-2-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3840915.png)